molecular formula C9H17NO2 B1220449 1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinone CAS No. 3637-11-4

1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinone

Cat. No.: B1220449
CAS No.: 3637-11-4
M. Wt: 171.24 g/mol
InChI Key: KMEUSKGEUADGET-UHFFFAOYSA-N
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Description

1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinone is a chemical compound with the formula C9H17NO2 and a molecular weight of 171.2368 . It is also known as 1-Hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine Hydrochloride .


Synthesis Analysis

An efficient continuous-flow process has been reported for the synthesis of N,N′-bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA). The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to provide DTMPA in 85% isolated yield .


Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

It has been reported that this compound can react with acetyl chloride to form 4-acetoxy-TEMPO. Similarly, it can react with methanesulfonyl chloride to form 4-methanesulfonyloxy-TEMPO .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 171.2368 .

Scientific Research Applications

Oxidation Catalyst

1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinone is used in the oxidation of primary alcohols to aldehydes, as described by Einhorn et al. (1996). This compound acts as a catalyst in the presence of N-chlorosuccinimide, showing high efficiency and selectivity in oxidizing aliphatic, benzylic, and allylic alcohols without overoxidation to carboxylic acids (Einhorn, Einhorn, Ratajczak, & Pierre, 1996).

Spin Trapping and Quantification of Radicals

This compound is significant in studying the reactions with peroxynitrite, superoxide, and peroxyl radicals. Dikalov et al. (1997) demonstrated that it can be oxidized into a stable nitroxide, providing an effective method for quantifying these radicals in chemical and biological systems (Dikalov, Skatchkov, & Bassenge, 1997).

Synthesis of Nitroxyl Radicals

Wong, Schwenk, and Hsia (1974) reported the synthesis of nitroxyl radicals, such as 1-oxyl-4-carboxy-2,2,6,6-tetramethylpiperidine, from this compound. These radicals are essential for spin labeling studies, highlighting the compound's utility in creating markers for molecular research (Wong, Schwenk, & Hsia, 1974).

Polymer and Antioxidant Research

Allen (1980) explored the interactions of hindered piperidine compounds, including this compound, with phenolic antioxidants during the thermal processing of polypropylene. This study sheds light on the catalytic oxidation effects of such compounds on material stability and durability (Allen, 1980).

Mechanism of Action

While the specific mechanism of action for 1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinone is not mentioned in the search results, it is noted that it is a very effective, cell permeable and non-toxic spin trap for the detection of superoxide radical and peroxynitrite .

Safety and Hazards

The safety data sheet for a similar compound, 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl, lists hazard statements including H302 - Harmful if swallowed, H318 - Causes serious eye damage, and H373 - May cause damage to organs through prolonged or repeated exposure .

Future Directions

While specific future directions for 1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinone are not mentioned in the search results, it is noted that a bifunctional modifier of 4-hydroxy-2,2,6,6-tetramethylpiperidine (HTMP) at the interface of PAL/HTL can interact with I and FA (MA) to form bi-directional hydrogen bonds to inhibit ion migration, reinforce the interface contact, and improve perovskite stability .

Properties

IUPAC Name

1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEUSKGEUADGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(N1O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189892
Record name 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3637-11-4
Record name 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003106434
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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